molecular formula C19H17N5O B11238293 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11238293
M. Wt: 331.4 g/mol
InChI Key: NOHLCSIXCPUQRK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its diverse pharmacological activities and has been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This process uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . Another method involves a metal- and oxidant-free intramolecular dehydrogenative N–N bond formation under mild and scalable electrolytic conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of readily available starting materials and scalable reaction conditions. The palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process is particularly suitable for large-scale production due to its efficiency and convenience .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its versatile pharmacological profile and its ability to undergo various chemical reactions. Its structure allows for modifications that can enhance its activity and selectivity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H17N5O/c1-25-15-8-5-14(6-9-15)7-10-18-22-19-21-13-11-17(24(19)23-18)16-4-2-3-12-20-16/h2-6,8-9,11-13H,7,10H2,1H3

InChI Key

NOHLCSIXCPUQRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=N4

Origin of Product

United States

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